molecular formula C17H22O2 B15176135 p-Menth-1-en-8-yl benzoate CAS No. 71648-34-5

p-Menth-1-en-8-yl benzoate

Cat. No.: B15176135
CAS No.: 71648-34-5
M. Wt: 258.35 g/mol
InChI Key: SNCWRHHQNIWULG-UHFFFAOYSA-N
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Description

p-Menth-1-en-8-yl benzoate: is a chemical compound known for its aromatic properties. It is commonly used in the fragrance and flavor industries due to its pleasant scent. The compound is also known by its IUPAC name, 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl benzoate .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of p-Menth-1-en-8-yl benzoate typically involves the esterification of p-Menth-1-en-8-ol with benzoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: : p-Menth-1-en-8-yl benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed: : The major products formed from these reactions include p-Menth-1-en-8-ol, benzoic acid, and various substituted esters .

Scientific Research Applications

Chemistry: : p-Menth-1-en-8-yl benzoate is used as a starting material in the synthesis of various organic compounds. It serves as an intermediate in the production of fragrances and flavors .

Biology and Medicine: : The compound is studied for its potential antimicrobial and antioxidant properties. It is also used in the formulation of certain pharmaceuticals due to its pleasant aroma and potential therapeutic effects .

Industry: : In the industrial sector, this compound is used in the manufacture of perfumes, cosmetics, and food flavorings. Its stability and pleasant scent make it a valuable ingredient in these products .

Mechanism of Action

The mechanism of action of p-Menth-1-en-8-yl benzoate involves its interaction with olfactory receptors, leading to the perception of its characteristic scent. The compound may also exert antimicrobial effects by disrupting microbial cell membranes. The exact molecular targets and pathways involved in these actions are still under investigation .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include p-Menth-1-en-8-ol , p-Menth-1-en-8-al , and p-Menth-1-en-8-oic acid . These compounds share a similar p-Menthane skeleton but differ in their functional groups .

Uniqueness: : p-Menth-1-en-8-yl benzoate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its alcohol, aldehyde, and acid counterparts. This uniqueness makes it particularly valuable in the fragrance and flavor industries .

Properties

CAS No.

71648-34-5

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl benzoate

InChI

InChI=1S/C17H22O2/c1-13-9-11-15(12-10-13)17(2,3)19-16(18)14-7-5-4-6-8-14/h4-9,15H,10-12H2,1-3H3

InChI Key

SNCWRHHQNIWULG-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C(C)(C)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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